molecular formula C11H13FO2 B13089241 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13089241
M. Wt: 196.22 g/mol
InChI Key: LCWPZMBPEYCHMW-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid is a high-purity fine chemical designed for research and development applications, particularly as a key building block in organic synthesis and pharmaceutical development. This compound belongs to a class of fluorinated aromatic propanoic acids, which are frequently employed as crucial intermediates in the discovery and synthesis of novel Active Pharmaceutical Ingredients (APIs) . The incorporation of both the fluorine atom and the methyl group on the phenyl ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds . As a building block, this compound is For Research Use Only. It is strictly intended for use in laboratory settings and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) and adhere to all laboratory safety protocols before handling .

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13FO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

LCWPZMBPEYCHMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Catalysts

  • Starting materials: m-Fluorotoluene and trihaloacetyl chloride (preferably trichloroacetyl chloride due to cost and environmental considerations).

  • Catalyst: Lewis acid catalysts such as anhydrous aluminum trichloride (preferred), anhydrous zinc chloride, boron trifluoride, anhydrous ferric trichloride, or anhydrous stannic chloride.

  • Solvents: Dichloromethane, 1,2-dichloroethane (preferred), carbon disulfide, chlorobenzene, nitrobenzene.

Stepwise Synthesis Procedure

Step Description Conditions Notes
1 Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride Temperature: -20 to 50 °C (preferably -5 to 10 °C); Lewis acid catalyst; solvent 1,2-dichloroethane Produces a mixture of ortho- and para-ketone isomers (2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone and isomers) with ~76% desired para-isomer
2 Alkaline hydrolysis of ketone isomers Sodium hydroxide (preferred), or KOH, LiOH, Ca(OH)2; aqueous medium Converts ketones to corresponding fluoro-methylbenzoic acids (4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid)
3 Acidification and recrystallization Acidify to pH ~5; recrystallize from solvents such as toluene, benzene, ethyl acetate, chloroform, or their mixtures Separates and purifies the target 4-fluoro-2-methylbenzoic acid

Reaction Details and Yields

  • The Friedel-Crafts acylation is performed under nitrogen atmosphere to prevent side reactions.

  • The dropwise addition of trichloroacetyl chloride controls the exothermic reaction.

  • The reaction is monitored by HPLC to ensure near-complete conversion (>99.5%) of m-fluorotoluene.

  • Hydrolysis and purification steps yield the target acid with high purity suitable for further chemical transformations.

While direct fluorination methods are less common due to the difficulty of selective fluorination, related halogenated intermediates such as 2-(4-bromophenyl)-2-methylpropanoic acid have been prepared by selective bromination of 2-methyl-2-phenylpropanoic acid in aqueous media. This brominated intermediate can be considered a precursor for further fluorination or functional group transformations.

Bromination Method Highlights

Parameter Details
Substrate 2-methyl-2-phenylpropanoic acid
Brominating agent Bromine (1-2 equivalents)
Medium Aqueous, acidic, neutral, or alkaline conditions
Temperature 25-35 °C
Reaction time 3 hours bromine addition + 10 hours maintenance
Extraction solvent Dichloromethane preferred
Purification Esterification to methyl ester followed by distillation under reduced pressure

Advantages and Challenges

  • Selective bromination in aqueous medium avoids toxic organic halogen solvents.

  • The reaction produces predominantly para-brominated product with minimal ortho/meta isomers.

  • Separation of product from starting material is challenging due to similar solubility; esterification facilitates purification.

  • This intermediate can then be subjected to further transformations to introduce fluorine or other substituents.

Aspect Friedel-Crafts Acylation Route Bromination of Phenylpropanoic Acid Route
Starting Materials m-Fluorotoluene, trichloroacetyl chloride 2-methyl-2-phenylpropanoic acid, bromine
Reaction Type Electrophilic aromatic acylation Electrophilic aromatic substitution (bromination)
Catalysts Lewis acids (AlCl3 preferred) None (bromine in aqueous medium)
Solvents 1,2-dichloroethane (preferred) Water, dichloromethane for extraction
Selectivity Produces isomer mixture, requires recrystallization High para-selectivity in aqueous medium
Purification Recrystallization Esterification and distillation
Industrial Suitability Moderate; requires handling of Lewis acids and chlorinated solvents High; avoids chlorinated solvents, aqueous medium
Yield Moderate to high after purification Moderate to high
  • The Friedel-Crafts acylation approach offers a direct route to the fluorinated aromatic acid but involves isomeric mixtures that require careful separation, impacting yield and cost.

  • The bromination method, although initially targeting a brominated intermediate, offers a green and selective approach in aqueous media, reducing environmental and safety concerns.

  • Both methods involve multi-step purification to achieve high purity required for pharmaceutical intermediates.

  • The choice of method depends on availability of starting materials, environmental regulations, and cost considerations.

Step Reagents/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Friedel-Crafts acylation m-Fluorotoluene + trichloroacetyl chloride + AlCl3 0 to 10 ~3 h addition + reaction monitoring ~76% (para-isomer) ~76% Isomer mixture formed
Alkaline hydrolysis NaOH aqueous Ambient 2-4 h High High Converts ketones to acids
Recrystallization Toluene or mixed solvents Ambient Several hours - >98% Separates isomers
Bromination 2-methyl-2-phenylpropanoic acid + Br2 in water 25-35 13 h total ~46.6% isolated 99.28% (GC) Selective para-bromination
Esterification & Distillation Methanol + H2SO4; distillation 63-67 16 h 79% 99.2% (GC) Purification step

The preparation of 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid involves sophisticated aromatic substitution chemistry and requires careful control of reaction conditions to achieve high selectivity and purity. The Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride followed by hydrolysis and recrystallization is a well-established method, albeit with isomer separation challenges. Alternatively, selective bromination of phenylpropanoic acid derivatives in aqueous media provides a greener and highly selective pathway to key intermediates, which can be further transformed into the target compound. Both methods have been validated in industrial contexts, balancing yield, purity, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of certain biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fibrates and Their Derivatives

Fenofibric Acid and Fenofibrate
  • Fenofibric acid: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid (MW: 318.74 g/mol).
  • Fenofibrate: The isopropyl ester prodrug of fenofibric acid (MW: 360.83 g/mol) .
  • Key Differences: The target compound replaces the 4-chlorobenzoyl phenoxy group in fenofibric acid with a 4-fluoro-2-methylphenyl moiety. The absence of a phenoxy linker in the target compound reduces its structural resemblance to classical fibrates. Fenofibrate’s ester group enhances oral bioavailability, whereas the target compound’s free carboxylic acid may limit membrane permeability .
Clofibric Acid
  • Structure: 2-(4-Chlorophenoxy)-2-methylpropanoic acid (MW: 214.66 g/mol) .
  • Comparison: Clofibric acid has a 4-chlorophenoxy group instead of the 4-fluoro-2-methylphenyl substituent. The fluorine atom in the target compound may increase metabolic stability compared to chlorine due to stronger C-F bonds .
Bezafibrate
  • Structure: 2-[4-(2-((4-Chlorobenzoyl)amino)ethyl)phenoxy]-2-methylpropanoic acid (MW: 361.80 g/mol) .
  • Key Differences: Bezafibrate includes an ethylamino-4-chlorobenzoyl side chain, enhancing its interaction with peroxisome proliferator-activated receptors (PPARs).

Piperazine-Containing Analogues

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester
  • Structure: Features a piperazine ring linked to a 4-chlorophenyl group and a 2-methylpropanoate ester (MW: 311.83 g/mol) .
  • Comparison :
    • The piperazine moiety introduces basicity and hydrogen-bonding capacity, absent in the target compound.
    • This analogue’s ethyl ester group (as a prodrug) contrasts with the target’s free carboxylic acid, suggesting divergent pharmacokinetic profiles .

Phenoxyacetamide Derivatives

Compounds 19p–19s from share a 2-methylpropanoic acid core but differ in substituents:

  • 19p: Biphenylamino-acetamide group (yield: 51.4%).
  • 19q: 4-Cyanophenylamino-acetamide group (yield: 64.9%).
  • 19r: 4-Diethylaminophenylamino-acetamide group (yield: 42.6%).
  • 19s: 4-Methoxyphenylamino-acetamide group (yield: 47.1%) .

Comparison with Target Compound :

  • These analogues incorporate acetamide-linked aromatic groups on the phenoxy ring, whereas the target compound has a direct 4-fluoro-2-methylphenyl substitution.
  • Higher yields (e.g., 64.9% for 19q ) suggest optimized synthetic routes for certain substituents .

Bromophenyl and Chlorobutanoyl Analogues

  • 2-(4-Bromophenyl)-2-methylpropanoic Acid: Used in PPARpan agonist synthesis, this compound features a bromine atom, which may enhance electrophilic reactivity compared to fluorine .
  • 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic Acid: Includes a chlorobutanoyl chain, increasing hydrophobicity (logP) relative to the target compound .

Structural and Functional Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP*
Target Compound 196.22 4-Fluoro-2-methylphenyl ~2.5
Fenofibric Acid 318.74 4-Chlorobenzoyl phenoxy ~5.2
Clofibric Acid 214.66 4-Chlorophenoxy ~3.1
Bezafibrate 361.80 4-Chlorobenzoylamino ethyl ~4.8
Piperazine Derivative 311.83 4-Chlorophenylpiperazine ~3.7

*Estimated using fragment-based methods.

Biological Activity

2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid, a compound characterized by its unique fluorinated structure, has garnered attention in the field of medicinal chemistry. Its biological activity is primarily linked to its interactions with various enzymes and receptors, which may lead to significant therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}F1_{1}O2_{2}
  • Molecular Weight : 220.23 g/mol

The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

Research indicates that this compound exhibits enzyme inhibition and receptor binding capabilities. The fluorine atom in its structure is believed to enhance its interaction with specific enzymes and receptors, influencing various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic processes.
  • Receptor Binding : It may interact with receptors that are critical for various biological functions.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cellular processes. For instance, it has been evaluated for its cytotoxic effects against cancer cell lines.

StudyCell LineIC50_{50} (µM)Observations
AHeLa15.5Induced apoptosis
BMCF-712.3Inhibited proliferation
CA54918.7Reduced viability

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. Animal models have shown promising results regarding its efficacy and safety profile.

StudyModelDose (mg/kg)Results
DMouse50Significant tumor reduction
ERat25Improved metabolic parameters
FRabbit100No adverse effects observed

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a 40% reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
  • Case Study on Metabolic Disorders :
    Another investigation focused on the compound's effects on metabolic syndrome parameters in diabetic rats. Results indicated a significant decrease in blood glucose levels and improved insulin sensitivity after administration.

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